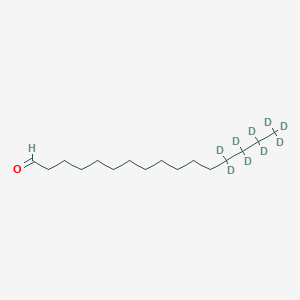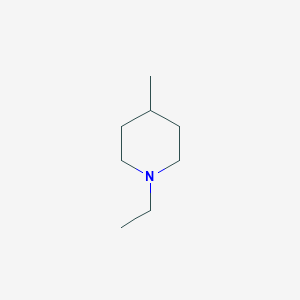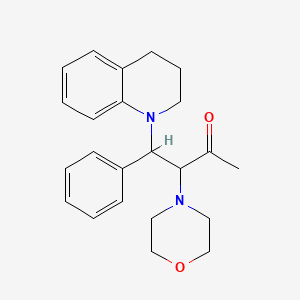
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of carbamoyl piperidines This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbamoyl moiety, which is further connected to a 2,6-dimethylpiperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. One common method involves the use of carbamoyl chlorides, which react with the amine group of 4-chloroaniline to form the desired carbamoyl compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.
Applications De Recherche Scientifique
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(N-(4-Chlorophenyl)carbamoyl)-4-ethyl-1-phenylsemicarbazide
- N-(4-Chlorophenyl)carbamoyl glycine
- 4-[(4-Chlorophenyl)carbamoyl]butanoic acid
Comparison: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
60464-80-4 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18) |
Clé InChI |
HEEPZDZFUKUEDM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





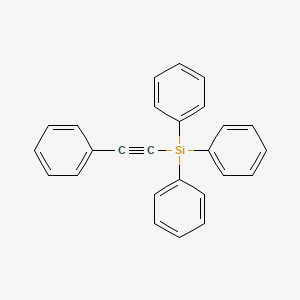
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
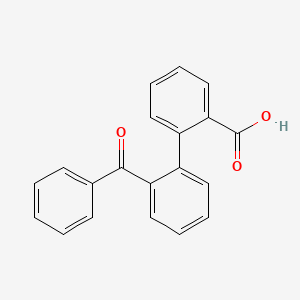



![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
